

# Crystal structure of 2-acetoxy-6-methylbenzoic acid

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## Compound of Interest

Compound Name: 2-(Acetyloxy)-6-methylbenzoic acid

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An In-depth Technical Guide on the Crystal Structure of 2-acetoxy-6-methylbenzoic acid

This technical guide provides a comprehensive overview of the crystal structure of 2-acetoxy-6-methylbenzoic acid, also known as 6-methylaspirin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and structural analysis.

## Introduction

2-acetoxy-6-methylbenzoic acid ( $C_{10}H_{10}O_4$ ) is a methyl-substituted derivative of aspirin. The study of its crystal structure provides valuable insights into the steric and conformational effects of substituents on the benzoic acid moiety.<sup>[1]</sup> Understanding these structural nuances is crucial for explaining chemical properties and reactivity, such as hydrolysis rates, and for designing molecules with specific catalytic or biological activities.<sup>[1]</sup> An X-ray crystallographic analysis reveals significant structural changes compared to aspirin, particularly concerning the orientation of the carboxyl and acetoxy groups, which are influenced by the steric hindrance of the 6-methyl group.<sup>[1]</sup>

## Crystallographic Data

The crystal structure of 2-acetoxy-6-methylbenzoic acid has been determined by single-crystal X-ray diffraction.<sup>[1]</sup> The compound crystallizes in a monoclinic system, and its molecules form

asymmetric hydrogen-bonded dimers.[1][2] The key crystallographic data and refinement details are summarized in Table 1.

**Table 1: Crystal Data and Structure Refinement for 2-acetoxy-6-methylbenzoic acid**

Parameter	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[1][2]
Formula Weight	194.18 g/mol	[3]
Crystal System	Monoclinic	[1][2]
Space Group	P2 <sub>1</sub> /n	[1][2]
Unit Cell Dimensions		
a	10.164(2) Å	[1][2]
b	7.238(2) Å	[1][2]
c	13.186(3) Å	[1][2]
β	96.74(2)°	[1][2]
Volume (V)	963.5 Å <sup>3</sup> (Calculated)	
Z (Molecules/unit cell)	4	[1][2]
Calculated Density (dc)	1.340 g/cm <sup>3</sup>	[1][2]
Temperature	299 K	[1][2]
Radiation	Cu Kα (λ = 1.54184 Å)	[1]
R-factor	0.041 for 1260 observed reflections	[1][2]

## Molecular Structure and Conformation

The most significant structural feature of 2-acetoxy-6-methylbenzoic acid is the pronounced rotation of the carboxyl group out of the plane of the benzene ring.[1] This is a direct

consequence of the steric interaction with the adjacent methyl group.<sup>[1]</sup> In contrast, the carboxyl group in aspirin is nearly coplanar with the ring.<sup>[1]</sup>

Key structural characteristics include:

- **Carboxyl Group Orientation:** The carboxyl group is rotated  $44.7(2)^{\circ}$  from the benzene ring plane.<sup>[1][2]</sup>
- **Hydrogen Bonding:** In the crystal lattice, molecules form dimers through linear, asymmetric hydrogen bonds between the carboxyl groups of adjacent molecules, with an O...O distance of  $2.621(2)$  Å.<sup>[1][2]</sup>
- **Acetoxy Group Orientation:** The acetoxy group is nearly orthogonal to the benzene ring.<sup>[1]</sup>

A comparison of key torsion angles with aspirin highlights these conformational differences, as detailed in Table 2.

**Table 2: Selected Torsion Angles and Interatomic Distances**

Parameter	2-acetoxy-6-methylbenzoic acid	Aspirin	Reference
Torsion Angles ( $^{\circ}$ )			
O(1)-C(7)-C(1)-C(2) (Carboxyl twist)	+44.7(2)	+178.2(5)	<sup>[2]</sup>
C(2)-O(3)-C(8)-C(9) (Ester backbone)	+174.8(3)	+178.1(5)	<sup>[2]</sup>
Interatomic Distances (Å)			
Intermolecular O...O (H-bond)	2.621(2)	2.645(3)	<sup>[1]</sup>
Intramolecular O(1)...C(8)	2.895(2)	2.943(3)	<sup>[1]</sup>

## Experimental Protocols

The following sections detail the methodologies used for the synthesis, crystallization, and structure determination of 2-acetoxy-6-methylbenzoic acid.

### Synthesis and Crystallization

The synthesis of 2-acetoxy-6-methylbenzoic acid was performed as previously described in the literature.<sup>[1]</sup> For the crystallographic analysis, single crystals suitable for diffraction were obtained through the following procedure:

- **Dissolution:** The synthesized compound was dissolved in ethyl ether.
- **Crystallization:** Petroleum ether was added to the solution to induce recrystallization.
- **Crystal Growth:** The solution was allowed to slowly evaporate, yielding colorless crystals with dimensions suitable for X-ray analysis (e.g., 0.36 x 0.22 x 0.18 mm).<sup>[1]</sup>

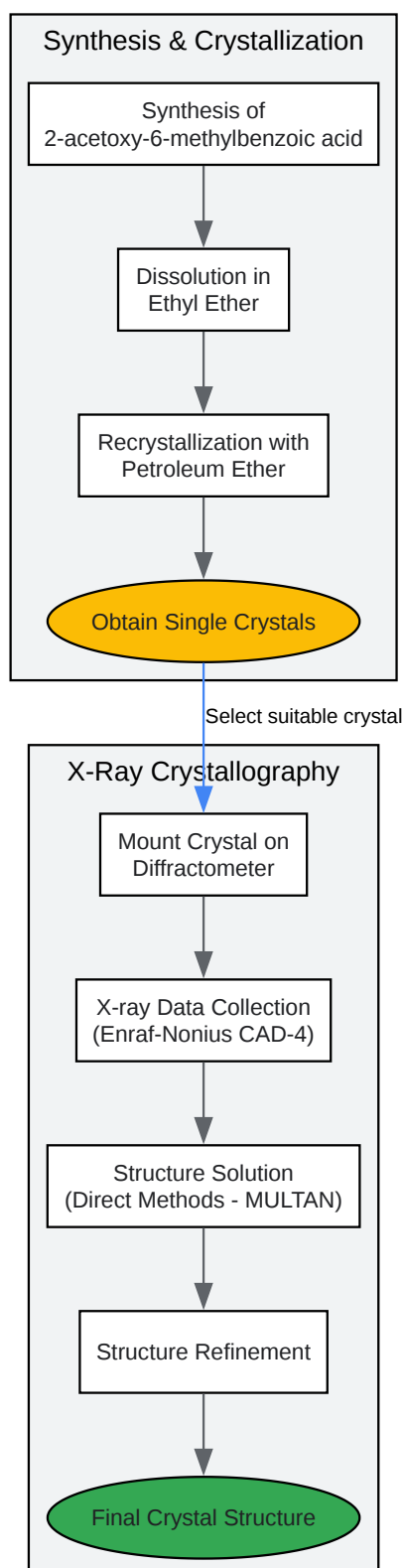
### X-ray Data Collection and Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction. The workflow for this process is outlined below.

- **Crystal Mounting:** A colorless crystal was mounted in a random orientation on an Enraf-Nonius CAD-4 automatic diffractometer.<sup>[1]</sup>
- **Unit Cell Determination:** The unit cell dimensions were determined at 299 K by centering 25 reflections.<sup>[1]</sup>
- **Data Collection:** Intensity data were collected using graphite-monochromatized Cu K $\alpha$  radiation ( $\lambda = 1.54184 \text{ \AA}$ ).<sup>[1]</sup> Data were measured using  $\omega$ -2 $\theta$  scans.<sup>[1]</sup> Of the 1975 independent reflections measured, 1260 with  $F^2 > 3\sigma(F^2)$  were used in the final refinement.<sup>[1]</sup>
- **Structure Solution and Refinement:** The structure was solved by direct methods using the MULTAN program.<sup>[2]</sup> The refinement of the structure involved locating hydrogen atoms from a difference Fourier map and applying corrections for background, Lorentz, and polarization effects.<sup>[2]</sup>

## Visualizations

The following diagrams illustrate the experimental workflow and the key structural comparison between 2-acetoxy-6-methylbenzoic acid and aspirin.



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Caption: Experimental workflow for the structure determination.

Caption: Steric effect on carboxyl group orientation.

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